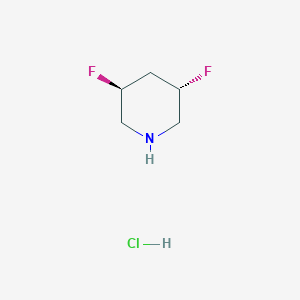
(3S,5S)-3,5-difluoropiperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3,5-difluoropiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The addition of fluorine atoms at the 3 and 5 positions of the piperidine ring, along with the hydrochloride salt form, gives this compound unique properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-difluoropiperidine;hydrochloride typically involves the fluorination of a piperidine precursor. One common method is the direct fluorination of piperidine using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the piperidine precursor, followed by fluorination and subsequent purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-3,5-difluoropiperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
(3S,5S)-3,5-difluoropiperidine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,5S)-3,5-difluoropiperidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S)-3,5-difluoropiperidine: The non-hydrochloride form of the compound.
3,5-difluoropiperidine: A similar compound without the stereochemistry specified.
Piperidine: The parent compound without fluorine substitution.
Uniqueness
The presence of fluorine atoms at the 3 and 5 positions, along with the specific stereochemistry, gives (3S,5S)-3,5-difluoropiperidine;hydrochloride unique properties such as increased stability, enhanced binding affinity, and specific reactivity patterns. These characteristics make it distinct from other piperidine derivatives and valuable for specialized applications.
Propriétés
Formule moléculaire |
C5H10ClF2N |
|---|---|
Poids moléculaire |
157.59 g/mol |
Nom IUPAC |
(3S,5S)-3,5-difluoropiperidine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4-1-5(7)3-8-2-4;/h4-5,8H,1-3H2;1H/t4-,5-;/m0./s1 |
Clé InChI |
AHGKXYJWIFNPNB-FHAQVOQBSA-N |
SMILES isomérique |
C1[C@@H](CNC[C@H]1F)F.Cl |
SMILES canonique |
C1C(CNCC1F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


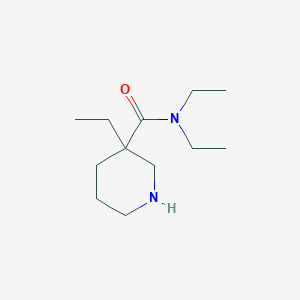

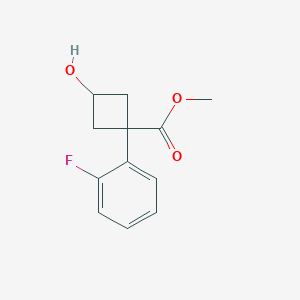

![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)
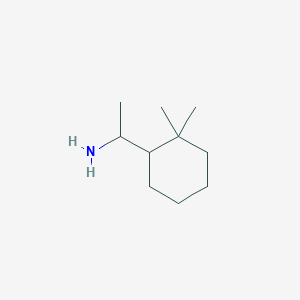
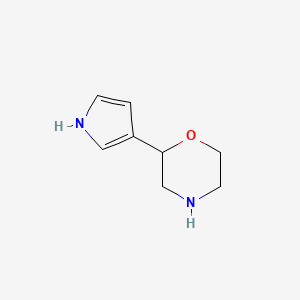
![2-[2-Chloro-5-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13569684.png)
![Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13569690.png)

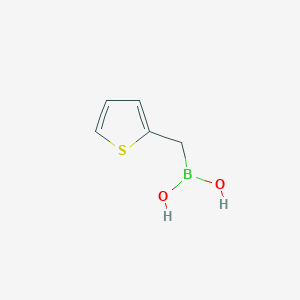
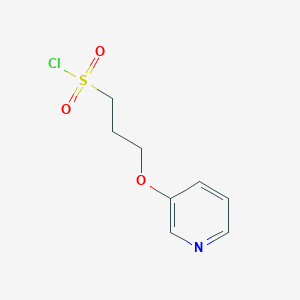
![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)

